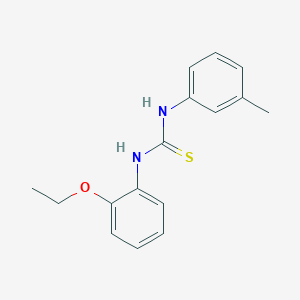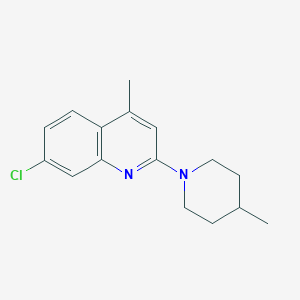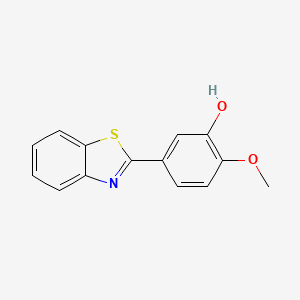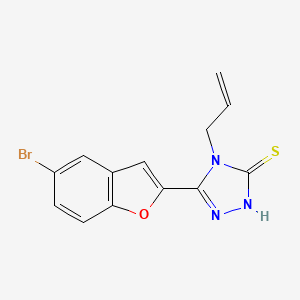
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a thiourea derivative and has been found to possess several biochemical and physiological effects. The purpose of
Mécanisme D'action
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its various applications in scientific research, and its mechanism of action has been well characterized. However, there are also some limitations to using N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the toxicity of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has not been extensively studied, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea. One potential direction is to further investigate its potential as a cancer chemopreventive agent. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to possess antitumor properties, and future studies could explore its efficacy in preventing the development of cancer. Another potential direction is to investigate the toxicity of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea. While it has been found to be relatively non-toxic in certain experiments, further studies are needed to fully understand its safety profile. Additionally, future studies could explore the potential of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea in treating other diseases such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea can be synthesized by reacting 2-ethoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction yields N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been studied extensively for its various applications in scientific research. It has been found to possess potent antioxidant and anti-inflammatory properties. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-5-4-9-14(15)18-16(20)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIQLWUULYNMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(3-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)
![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)


